molecular formula C13H15ClO4 B1347583 Diethyl 2-(4-chlorophenyl)malonate CAS No. 19677-37-3

Diethyl 2-(4-chlorophenyl)malonate

Cat. No. B1347583
CAS RN: 19677-37-3
M. Wt: 270.71 g/mol
InChI Key: PPESOPZGUSEQSO-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorophenyl)malonate is a chemical compound with the molecular formula C13H15ClO4 . It is a solid or semi-solid substance at room temperature . The IUPAC name for this compound is diethyl 2-(4-chlorophenyl)malonate .


Molecular Structure Analysis

The InChI code for diethyl 2-(4-chlorophenyl)malonate is 1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl 2-(4-chlorophenyl)malonate is a solid or semi-solid substance at room temperature .

Scientific Research Applications

Material Science

Diethyl 2-(4-chlorophenyl)malonate has been used in the growth and characterization of crystalline specimens for various applications .

Method of Application

The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM) were grown successfully and efficiently by the standard slow evaporation method .

Results

The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . The hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .

Biomedical Applications

Diethyl 2-(4-chlorophenyl)malonate has potential applications in the biomedical field .

Method of Application

The organic crystals are tested by the use of molecular docking .

Results

The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that D23DYM may have potential as a therapeutic agent in the treatment of diabetes mellitus and cancer .

Safety And Hazards

The safety information for diethyl 2-(4-chlorophenyl)malonate indicates that it is classified under GHS07, with the signal word “Warning”. The hazard statement is H302, and the precautionary statements are P280, P305, P338, and P351 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used .

Relevant Papers

There are several papers related to diethyl 2-(4-chlorophenyl)malonate. One paper discusses synthetic routes for a variety of halogenated acetic acids from diethyl malonate . Another paper discusses the synthesis and study of the inhibition effect of three α-aminophosphonates .

properties

IUPAC Name

diethyl 2-(4-chlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPESOPZGUSEQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295982
Record name Diethyl 2-(4-chlorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-chlorophenyl)malonate

CAS RN

19677-37-3
Record name 19677-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(4-chlorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WF Bailey, KM Lambert, ZD Stempel… - The Journal of …, 2016 - ACS Publications
Anancomeric 5-phenyl-1,3-dioxanes provide a unique opportunity to study factors that control conformation. Whereas one might expect an axial phenyl group at C(5) of 1,3-dioxane to …
Number of citations: 14 pubs.acs.org
J Yang, G Wu, Y He, F Han - Chemical Research in Chinese Universities, 2018 - Springer
A general and efficient coupling of aryl bromides with diethyl malonate is presented. The reaction provided the α-arylated diethyl malonates in moderate to good yields with a low …
Number of citations: 2 link.springer.com
JD Hepworth, M Wainwright - Supplements to the 2nd Edition of Rodd's …, 1975 - Elsevier
Publisher Summary This chapter reviews electrophilic substitution of heterocycles including the reactions of 1,3-azoles with various electrophiles. The preparation of isoxazolines by …
Number of citations: 1 www.sciencedirect.com

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